molecular formula C13H20N2O2S B1296250 n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 7355-01-3

n,n-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B1296250
CAS No.: 7355-01-3
M. Wt: 268.38 g/mol
InChI Key: AZAWSEXGTCHBKL-UHFFFAOYSA-N
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Description

N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a heterocyclic organic compound with the molecular formula C13H20N2O2S. It is a derivative of tetrahydroquinoline, featuring a sulfonamide group at the 6-position and diethyl groups attached to the nitrogen atom. This compound is known for its diverse applications in chemical synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N,N-diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-3-15(4-2)18(16,17)12-7-8-13-11(10-12)6-5-9-14-13/h7-8,10,14H,3-6,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZAWSEXGTCHBKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)NCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80994317
Record name N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7355-01-3
Record name NSC5459
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5459
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-1,2,3,4-tetrahydroquinoline-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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